molecular formula C9H11ClN2O B3336271 1-(4-Chloro-2-methylphenyl)-3-methylurea CAS No. 22175-20-8

1-(4-Chloro-2-methylphenyl)-3-methylurea

Cat. No.: B3336271
CAS No.: 22175-20-8
M. Wt: 198.65 g/mol
InChI Key: QEMDCTZUFVIFTO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-methylurea is a chemical compound with the molecular formula C9H11ClN2O . It is part of the broad class of urea derivatives, which are of significant interest in modern medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, a key feature for specific biological activity . Urea-containing compounds are widely utilized in the development of various therapeutic agents, including anticancer, antibacterial, and antidiabetic drugs . While the specific biological activity and mechanism of action for this particular compound require further investigation, structurally similar phenylurea compounds are actively researched in fields such as oncology. For instance, recent structure-activity relationship (SAR) studies highlight that urea-based compounds can function as potent degraders of oncogenic proteins or exhibit cytotoxicity against aggressive cancer cell lines, such as triple-negative breast cancer (TNBC) . Furthermore, some urea derivatives have demonstrated the ability to cross the blood-brain barrier, making them valuable scaffolds for researching treatments for brain-metastasized cancers . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6-5-7(10)3-4-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMDCTZUFVIFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304139
Record name 1-(4-chloro-2-methylphenyl)-3-methylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22175-20-8
Record name NSC164349
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164349
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Record name 1-(4-chloro-2-methylphenyl)-3-methylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLORO-2-METHYLPHENYL)-3-METHYLUREA
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylaniline with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as triethylamine, and at room temperature. The reaction proceeds as follows:

4-Chloro-2-methylaniline+Methyl isocyanate1-(4-Chloro-2-methylphenyl)-3-methylurea\text{4-Chloro-2-methylaniline} + \text{Methyl isocyanate} \rightarrow \text{1-(4-Chloro-2-methylphenyl)-3-methylurea} 4-Chloro-2-methylaniline+Methyl isocyanate→1-(4-Chloro-2-methylphenyl)-3-methylurea

Industrial Production Methods: In an industrial setting, the production of 1-(4-Chloro-2-methylphenyl)-3-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide ions, leading to the formation of phenol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Phenol derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-methylphenyl)-3-methylurea exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The activity and properties of urea derivatives are highly sensitive to substituent patterns. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Key Features References
1-(4-Chloro-2-methylphenyl)-3-methylurea 4-Cl, 2-CH₃ 198.65 22175-22-0 Balanced lipophilicity; pesticidal
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) 3-Cl, 4-Cl 219.08 38655-13-9 Higher polarity; regulated metabolite
1-(3-Chloro-4-methylphenyl)-3-methylurea 3-Cl, 4-CH₃ 198.65 22175-22-0 Isomeric differences in activity
1-(4-Isopropylphenyl)-3-methylurea 4-CH(CH₃)₂ 192.26 34123-57-4 Increased steric bulk; lower solubility
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea 4-Cl, 3-CF₃; thioether-pyridine chain 468.92 Not provided Enhanced metabolic stability
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea 4-Cl, 3-CF₃; 4-OH 332.73 Not provided Hydroxyl group improves solubility

Key Observations :

  • Chlorine Position : The para-chlorine in the target compound may enhance binding to biological targets compared to meta-substituted analogs like DCPMU .
  • Methyl vs. CF₃ : Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects and metabolic resistance but reduce solubility.
  • Hydroxyl Groups : The addition of a hydroxyl group (e.g., ) improves aqueous solubility but may shorten environmental persistence.

Environmental and Metabolic Behavior

  • Degradation Pathways : Chlorinated phenylureas like DCPMU are prone to microbial degradation into 3,4-dichloroaniline (3,4-DCA), a toxic intermediate . The ortho-methyl group in the target compound may slow degradation, increasing environmental persistence.
  • Solubility and Bioaccumulation : The target compound’s logP (estimated ~2.5) suggests moderate lipophilicity, lower than CF₃-containing analogs (e.g., , logP ~4.0), reducing bioaccumulation risks compared to highly lipophilic derivatives.

Q & A

Q. How can researchers optimize the synthetic route for 1-(4-Chloro-2-methylphenyl)-3-methylurea to improve yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-chloro-2-methylaniline with methyl isocyanate. Key optimization steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity while minimizing side reactions .
  • Temperature Control : Maintain temperatures between 0–5°C during reagent addition to prevent exothermic side reactions, followed by gradual warming to room temperature .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
  • Scale-Up Considerations : For reproducibility, automate reagent dosing and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 1-(4-Chloro-2-methylphenyl)-3-methylurea?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ can confirm urea NH protons (δ ~5.5–6.5 ppm) and aromatic/alkyl substituents .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include resolving hydrogen-bonding networks (N–H···O) and verifying dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 229.07) .

Q. What are the critical considerations in designing stability studies for 1-(4-Chloro-2-methylphenyl)-3-methylurea under varying environmental conditions?

  • Methodological Answer :
  • Degradation Pathways : Monitor hydrolysis (urea bond cleavage) under acidic/basic conditions via pH-controlled stability chambers .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures and identify crystalline polymorphs .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) with UV-Vis spectroscopy to detect degradation products .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the hydrogen-bonding patterns and crystal packing of 1-(4-Chloro-2-methylphenyl)-3-methylurea?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with dispersion corrections to model intermolecular interactions. Exact exchange terms improve accuracy in hydrogen-bond energy calculations (~2.4 kcal/mol error) .
  • Graph Set Analysis : Use Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess thermodynamic stability under varying pressures .

Q. How can researchers resolve contradictions in reported biological activities of urea derivatives through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Compare halogenated analogs (e.g., 4-Cl vs. 3-F substituents) to evaluate electronic effects on target binding .
  • Co-crystallization Studies : Resolve target-ligand complexes (e.g., kinase inhibitors) using X-ray diffraction to identify critical hydrogen bonds or steric clashes .
  • Statistical Modeling : Apply multivariate QSAR models (e.g., CoMFA) to correlate substituent bulkiness (Cl vs. CH₃) with IC₅₀ values .

Q. What role do halogen substituents (Cl, F) play in modulating the intermolecular interactions and bioavailability of 1-(4-Chloro-2-methylphenyl)-3-methylurea compared to its analogs?

  • Methodological Answer :
  • Halogen Bonding : The 4-Cl substituent enhances σ-hole interactions with electron-rich residues (e.g., carbonyl oxygen in enzymes), improving binding affinity .
  • Lipophilicity : Cl substituents increase logP values (experimental logP ~2.8), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic Stability : Fluorinated analogs (e.g., 3-F derivatives) show slower CYP450-mediated oxidation due to C–F bond strength, extending half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 1-(4-Chloro-2-methylphenyl)-3-methylurea across solvents?

  • Methodological Answer :
  • Standardized Protocols : Replicate solubility tests (OECD 105 guidelines) using saturated solutions equilibrated at 25°C for 24 hours .
  • Hansen Solubility Parameters : Compare experimental data with HSPiP predictions to identify outliers (e.g., deviations in hydrogen-bonding contributions) .
  • Co-solvency Studies : Use ternary phase diagrams (water/ethanol/PEG) to optimize solvent blends for formulation .

Methodological Tools and Resources

TechniqueApplicationReference
B3LYP/DFTHydrogen-bond energy calculation
SHELXCrystal structure refinement
CoMFAQSAR modeling
Graph Set AnalysisSupramolecular motif classification

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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